8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4798385
CAS Number:
Molecular Formula: C18H21FN6O2
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While specific synthesis protocols for 8-[4-(4-Fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are not detailed in the provided papers, analogous synthesis of structurally similar theophylline derivatives can offer valuable insights [, , ]. A plausible synthesis route could involve the following steps:

Molecular Structure Analysis

The molecular structure of 8-[4-(4-Fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be extrapolated based on similar compounds analyzed in the provided papers [, ]. It would likely consist of:

Mechanism of Action
  • Adenosine receptor antagonism: Theophylline is a known non-selective adenosine receptor antagonist [].
  • Phosphodiesterase inhibition: Theophylline derivatives have been reported to inhibit phosphodiesterase enzymes [, ], leading to increased intracellular cyclic AMP levels.
Applications
  • Anti-inflammatory activity: Given the reported anti-inflammatory effects of some theophylline derivatives [, ], this compound could be investigated for its potential in inflammatory disease models.
  • Neuroprotective effects: Based on the neuroprotective properties of caffeine, which acts primarily as an adenosine receptor antagonist [], this compound could be explored for potential neuroprotective effects in relevant disease models.
  • Cardiovascular effects: Considering the cardiovascular activity observed in some theophylline derivatives [], this compound could be assessed for its effects on blood pressure, heart rate, and other cardiovascular parameters.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound serves as a base structure in a study investigating the synthesis and cardiovascular activity of 8-alkylamino-substituted 1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones. [] This research focuses on identifying derivatives with potential antiarrhythmic and hypotensive properties by examining their effects on electrocardiographic parameters, experimentally induced arrhythmia, and blood pressure. [] The study also investigates their affinity for α1- and α2-adrenoreceptors. []

Relevance: This compound shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds also feature a piperazine ring attached to the core structure at the 7-position. The differences lie in the substituents on the piperazine ring. Understanding the structure-activity relationship of these derivatives can provide valuable insights into the potential therapeutic applications of 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. []

7-{2-Hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

Compound Description: This compound, also known as 8-benzylamino-3,7 - dihydro - 7 - { 2 - hydroxy - 3 - [ 4- ( 2-hydroxyethyl ) - 1 piperazinyl ] propyl } - 1,3-dimethyl- 1H-purine- 2,6-dione, has been studied for its structural properties. [] The research highlights its crystallographic characteristics, such as the planarity of the fused rings in the purine system, the conformation of the aminohydroxyalkyl group at the 7-position, and the chair conformation of the piperazine ring. [] Additionally, the study describes the hydrogen bonding patterns observed in the crystal structure. []

Relevance: Similar to 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, this compound is based on the theophylline structure (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) and features a piperazine ring substituted at the 7-position. [] While this compound has a benzylamine substituent at the 8-position and a hydroxyethyl group on the piperazine, 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione incorporates the 4-fluorobenzyl group directly onto the piperazine nitrogen. Despite these variations, the shared structural elements suggest potential similarities in their physicochemical properties. []

7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

Compound Description: SCH 58261 is a selective antagonist of the adenosine A2A receptor. [] It is investigated in a study exploring the neuroprotective potential of caffeine and A2A receptor inactivation in a Parkinson's disease model. [] The research highlights the ability of SCH 58261 to mimic the effects of caffeine in attenuating MPTP-induced dopamine depletion and dopamine transporter loss in the striatum, suggesting its potential therapeutic benefit in Parkinson's disease. []

Relevance: While structurally distinct from 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, SCH 58261 is relevant as it represents a different class of A2A receptor antagonists. [] This suggests that 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, although structurally similar to theophylline, might also exhibit affinity for adenosine receptors, particularly the A2A receptor. [] This potential interaction could be crucial in understanding its pharmacological profile and exploring potential therapeutic applications.

3,7-Dimethyl-1-propargylxanthine

Compound Description: This compound acts as a non-selective adenosine receptor antagonist, exhibiting affinity for multiple adenosine receptor subtypes. [] It is included in a study investigating the neuroprotective effects of caffeine in a Parkinson's disease model. [] The research demonstrates that 3,7-dimethyl-1-propargylxanthine can replicate the protective effects of caffeine against MPTP-induced neurotoxicity, highlighting the involvement of adenosine receptor antagonism in this process. []

Relevance: Although structurally different from 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, 3,7-dimethyl-1-propargylxanthine's classification as a non-selective adenosine receptor antagonist suggests the possibility of 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione interacting with adenosine receptors as well. [] This potential interaction could be relevant for understanding its broader pharmacological effects.

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

Compound Description: KW-6002 is a selective antagonist of the adenosine A2A receptor. [] It is featured in a study investigating the neuroprotective effects of caffeine and A2A receptor inactivation in a Parkinson's disease model. [] The research shows that KW-6002 can mimic the protective effects of caffeine against MPTP-induced dopamine depletion and dopamine transporter loss, suggesting its potential therapeutic benefit in Parkinson's disease. []

Relevance: While structurally distinct from 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, KW-6002's classification as a selective A2A receptor antagonist, similar to SCH 58261, strengthens the possibility of 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione also interacting with adenosine receptors, particularly the A2A receptor. [] This potential interaction warrants further investigation to understand its implications for the pharmacological profile and potential therapeutic applications of 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.

8-Cyclopentyl-1,3-dipropylxanthine

Compound Description: This compound acts as a selective antagonist of the adenosine A1 receptor. [] It is used in a study to differentiate the effects of A1 and A2A receptor blockade in a Parkinson's disease model. [] Unlike A2A receptor antagonists, 8-cyclopentyl-1,3-dipropylxanthine does not demonstrate protection against MPTP-induced toxicity, suggesting that the neuroprotective effects observed with caffeine are primarily mediated through A2A receptor antagonism. []

Relevance: While structurally different from 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, 8-cyclopentyl-1,3-dipropylxanthine provides further evidence for the potential interaction of 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with adenosine receptors. [] The study's focus on differentiating A1 and A2A receptor antagonism highlights the importance of investigating the receptor selectivity profile of 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to understand its pharmacological actions fully.

Relevance: Similar to 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, compound 8 features a piperazine ring substituted with a di-substituted phenylmethyl group. [] Although the core structures differ, this shared motif highlights the potential for 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to interact with histamine receptors or exhibit antihistaminic properties. [] This structural similarity warrants further investigation to assess its potential effects on histamine receptors.

7-[3-[4-(Diphenylmethoxy)-1-piperidinyl]propyl]- 3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)

Compound Description: WY-49051 is a xanthinyl-substituted piperidinyl derivative identified as a potent and orally active H1-antagonist with a long duration of action and favorable central nervous system profile. [] It is discovered during research aimed at developing novel antihistamines without the undesirable antidopaminergic effects observed with compound 8. []

Relevance: While structurally distinct from 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, WY-49051 represents another class of H1-antagonists, emphasizing the potential for 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to interact with histamine receptors. [] The presence of a piperidine ring in WY-49051, compared to the piperazine ring in 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, suggests that subtle structural variations can significantly impact receptor binding and selectivity. []

3,7-Dihydro-7-[2-hydroxy-3-[4-[3-(phenylthio) propyl]-1-piperazinyl]propyl-1,3-dimethyl-1H-purine-2,6-dione dihydrochloride (Tazifylline)

Compound Description: Tazifylline is a potent, selective, and long-acting histamine H1-receptor antagonist. [] Studies show its efficacy in inhibiting histamine-induced bronchoconstriction, protecting against histamine-induced lethality, and reducing histamine-mediated inflammatory responses. [, ] Importantly, it exhibits minimal affinity for histamine H2-receptors and other receptors like adrenergic, serotonergic, and muscarinic subtypes. [] Additionally, tazifylline demonstrates a low potential for causing central nervous system depression. []

Relevance: Tazifylline shares a remarkable structural similarity with 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. [] Both possess the core theophylline structure with a substituted piperazine ring at the 7-position. The primary difference lies in the substituent on the piperazine ring: tazifylline features a 3-(phenylthio)propyl group, while 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a 4-fluorobenzyl group. [] This close structural resemblance strongly suggests that 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione might also exhibit significant H1-receptor antagonist activity. [] Further investigation into its pharmacological profile is warranted, considering tazifylline's established efficacy and safety profile as an antihistamine.

7-(2-{4-[1-(3,4-Di-chlorophenyl) ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound 8)

Compound Description: This compound, denoted as "compound 8" in the study, displays notable antiasthmatic activity, particularly as a pulmonary vasodilator. [] It belongs to a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives designed as potential antiasthmatic agents focusing on phosphodiesterase 3 inhibition. [] This compound exhibits significant activity compared to cilostazol, a standard treatment for peripheral artery disease and intermittent claudication. []

Relevance: While structurally distinct from 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, compound 8 shares a similar scaffold, both featuring a theophylline core and a piperazine ring. [] The key differences lie in the linker between the theophylline and piperazine moieties and the substituents on the piperazine. Nonetheless, the shared structural features and the antiasthmatic activity of compound 8 suggest that 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione might also possess therapeutic potential in treating respiratory diseases. [] Investigating its potential for bronchodilatory or anti-inflammatory effects in relevant experimental models could provide valuable insights.

8-Amino-7-(4-morpholinobutyl)theophylline

Compound Description: This compound, formally named 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, has been studied for its crystal structure and compared with that of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline. [] The research describes its molecular geometry, including the planarity of the purine ring system, the conformation of the aminobutyl side chain, and the chair conformation of the morpholine ring. []

Properties

Product Name

8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C18H21FN6O2

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C18H21FN6O2/c1-22-15-14(16(26)23(2)18(22)27)20-17(21-15)25-9-7-24(8-10-25)11-12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3,(H,20,21)

InChI Key

KSXMNTMKQGTHNA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.